Bienvenue dans la boutique en ligne BenchChem!

UCM707

Endocannabinoid signaling Pharmacological tool validation Transporter inhibition

Essential for endocannabinoid research, UCM707 is the most potent and selective AEA uptake inhibitor among arachidonoyl analogs. With a 37.5-fold selectivity window vs FAAH (IC50 0.8µM vs 30µM), it uniquely elevates AEA tone without confounding metabolic inhibition, unlike dual-action tools like AM404. Its validated in vivo efficacy in pain and Huntington's models makes it the definitive choice for precise ECS modulation studies.

Molecular Formula C25H37NO2
Molecular Weight 383.6 g/mol
CAS No. 390824-20-1
Cat. No. B1663688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCM707
CAS390824-20-1
SynonymsN-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide
N-(3-furylmethyl)ETEA
UCM707
Molecular FormulaC25H37NO2
Molecular Weight383.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=COC=C1
InChIInChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)26-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3,(H,26,27)
InChIKeyFZNNBSHTNRBBBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

N-[(Furan-3-yl)methyl]icosa-5,8,11,14-tetraenamide (CAS 390824-20-1): A Potent and Selective Endocannabinoid Uptake Inhibitor for Neuroscience Research


N-[(Furan-3-yl)methyl]icosa-5,8,11,14-tetraenamide (commonly designated UCM707) is a synthetic arachidonic acid derivative belonging to the class of endocannabinoid transport inhibitors [1]. As a 3-furyl arachidonoyl analog, it is structurally defined by the attachment of a furan-3-ylmethyl head group to an arachidonoyl backbone . UCM707 is distinguished by its potent inhibition of the cellular reuptake of anandamide (AEA), the principal endocannabinoid, while exhibiting markedly weaker activity against fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation [2]. This functional profile underpins its utility as a pharmacological tool for selectively modulating endocannabinoid tone in both in vitro and in vivo experimental systems [3].

Why Generic Substitution of N-[(Furan-3-yl)methyl]icosa-5,8,11,14-tetraenamide with Other Endocannabinoid Modulators is Not Scientifically Justified


The functional profile of N-[(Furan-3-yl)methyl]icosa-5,8,11,14-tetraenamide (UCM707) is not shared by structurally or mechanistically related compounds, rendering generic substitution scientifically unsound. Unlike dual-action inhibitors such as AM404 and VDM11, which concurrently block both AEA reuptake and FAAH-mediated hydrolysis, UCM707 demonstrates a pronounced selectivity window favoring uptake inhibition over FAAH inhibition [1]. Furthermore, even among analogs sharing the furan-3-ylmethyl head group, UCM707 exhibits superior potency for the endocannabinoid transporter relative to its linolenamide and oleamide counterparts [2]. Critically, the potency of UCM707 as an uptake inhibitor is highly dependent on cellular context, with IC50 values spanning two orders of magnitude across different cell lines, a nuance that is lost when substituting with less well-characterized agents . These quantitative and context-dependent differences directly impact experimental outcomes, making UCM707 a non-fungible reagent for studies requiring precise, selective modulation of endocannabinoid signaling.

Quantitative Differentiation of N-[(Furan-3-yl)methyl]icosa-5,8,11,14-tetraenamide (UCM707) from Comparator Compounds


Superior Potency and Selectivity Window for Anandamide Uptake Inhibition over FAAH

UCM707 potently inhibits the cellular reuptake of anandamide (AEA) with an IC50 of 0.8 μM in human U937 lymphoma cells, while exhibiting 37.5-fold lower potency against fatty acid amide hydrolase (FAAH) with an IC50 of 30 μM [1]. In contrast, the comparator AM404 displays IC50 values of 6–11 μM for AEA uptake inhibition and 1–6 μM for FAAH inhibition, indicating a much narrower selectivity window and dual inhibitory activity [2]. Similarly, VDM11 inhibits AEA uptake with IC50 values of 6–11 μM and FAAH with IC50 values of 1–6 μM under standard assay conditions [2].

Endocannabinoid signaling Pharmacological tool validation Transporter inhibition

Enhanced Potency Compared to Structurally Related Furan-Containing Arachidonamide Analogs

Within a series of furan-3-ylmethyl-substituted fatty acid amides, UCM707 (pI50 = 4.53 for FAAH inhibition, corresponding to an IC50 of approximately 29.5 μM) exhibits distinct activity compared to its linolenamide and oleamide analogs. The linolenamide derivative displays a pI50 of 5.36 (IC50 ≈ 4.4 μM), while the oleamide derivative shows a pI50 of 5.25 (IC50 ≈ 5.6 μM) [1]. Critically, UCM707 is the most potent inhibitor of AEA uptake among the series, with an IC50 of 0.8 μM, whereas the uptake inhibitory activities of the linolenamide and oleamide analogs are not comparably characterized [2].

Structure-activity relationship Endocannabinoid uptake inhibitors Arachidonamide derivatives

Low Affinity for Cannabinoid Receptors Ensures Minimal Off-Target Modulation

UCM707 exhibits low affinity for cannabinoid receptor subtype 1 (CB1) with a Ki of 4.8 μM, and moderate affinity for CB2 with a Ki of 0.067 μM . Additionally, its affinity for the vanilloid receptor VR1 (TRPV1) is negligible, with a Ki greater than 5 μM . In contrast, the endogenous ligand anandamide (AEA) acts as a partial agonist at both CB1 and CB2 receptors, directly activating downstream signaling pathways [1]. This difference in receptor engagement is critical: UCM707 elevates extracellular AEA levels without directly stimulating cannabinoid receptors itself, thereby enhancing endocannabinoid tone indirectly and more physiologically.

Receptor selectivity Off-target profiling Endocannabinoid pharmacology

Cell-Type-Dependent Uptake Inhibitory Potency Informs Appropriate Experimental Model Selection

The potency of UCM707 as an inhibitor of AEA cellular accumulation is highly dependent on the cell type and assay conditions employed. In human U937 lymphoma cells, UCM707 exhibits submicromolar potency (IC50 = 0.8 μM) [1]. However, in rat C6 glioma cells (a neuronal model), the IC50 is 25 μM, and in rat RBL-2H3 cells (a non-neuronal model), the IC50 is 41 μM . This represents a 31- to 51-fold reduction in potency compared to the U937 cell system. This variability is not observed to the same extent with less selective inhibitors like AM404, which show more consistent, albeit less potent, activity across cell types [2].

Cell-specific pharmacology In vitro model selection AEA uptake variability

In Vivo Potentiation of Anandamide-Induced Analgesia and Hypokinesia

In vivo administration of UCM707 potentiates the biological effects of exogenously administered anandamide (AEA). Co-administration of UCM707 with a subeffective dose of AEA in rats significantly enhances both hypokinetic and antinociceptive responses compared to AEA alone [1]. In a model of post-incisional pain, intrathecal UCM707 combined with morphine produced a synergistic/additive analgesic effect that was significantly greater than either agent alone, an effect mediated in part by CB1 receptor activation [2]. In contrast, comparator compounds OMDM-1 and OMDM-2, when administered alone (1–10 mg/kg, i.p.), did not affect motor parameters in a rat model of Huntington's disease, whereas UCM707 exhibited notable anti-hyperkinetic activity [3].

In vivo pharmacology Pain research Endocannabinoid potentiation

Negligible FAAH Inhibition Under Multiple Assay Protocols Confirms Uptake-Selective Mechanism

Under multiple FAAH assay protocols, UCM707 consistently demonstrates weak FAAH inhibitory activity with IC50 values greater than 50 μM, confirming that its primary mechanism is uptake inhibition rather than metabolic blockade [1]. In contrast, the comparator VDM11 exhibits assay-dependent FAAH inhibition: under one protocol, it inhibits FAAH with an IC50 of 1–6 μM, but under a modified protocol, its IC50 exceeds 50 μM [1]. AM404 similarly shows variable FAAH inhibition depending on assay conditions [1]. The consistent FAAH-sparing profile of UCM707 across protocols provides greater confidence in its use as a selective uptake inhibitor.

FAAH-independent mechanism Assay validation Endocannabinoid transport

Recommended Application Scenarios for N-[(Furan-3-yl)methyl]icosa-5,8,11,14-tetraenamide (UCM707) Based on Quantitative Differentiation Evidence


Selective Dissection of Anandamide Uptake versus FAAH-Mediated Hydrolysis in Endocannabinoid Signaling Studies

UCM707 is the optimal tool for experiments requiring selective blockade of anandamide (AEA) cellular reuptake without concurrent inhibition of fatty acid amide hydrolase (FAAH). Its 37.5-fold selectivity window (IC50 0.8 μM for uptake vs. 30 μM for FAAH) and consistent FAAH IC50 >50 μM across assay protocols [1] enable researchers to elevate extracellular AEA levels while minimizing confounding effects on AEA metabolism. This is in stark contrast to dual inhibitors like AM404 and VDM11, which potently inhibit both pathways and cannot cleanly attribute observed effects to transporter blockade alone [2].

In Vivo Potentiation of Endocannabinoid-Mediated Analgesia and Motor Function

For in vivo studies aimed at enhancing endocannabinoid tone in pain and motor disorders, UCM707 provides validated efficacy. It potentiates anandamide-induced hypokinesia and antinociception, and exhibits synergistic analgesia with morphine in post-incisional pain models [1]. Notably, UCM707 demonstrates anti-hyperkinetic activity in a rat model of Huntington's disease, whereas comparator compounds OMDM-1 and OMDM-2 fail to affect motor parameters at comparable doses [2]. This in vivo activity profile, coupled with its low affinity for CB1 and CB2 receptors (Ki 4.8 μM and 0.067 μM, respectively) , makes it a preferred tool for studying endocannabinoid potentiation in whole-animal physiology without direct receptor agonism.

Cell-Type-Specific Modulation of Anandamide Transport in U937, C6 Glioma, and RBL-2H3 Cell Models

UCM707 exhibits a >50-fold range in AEA uptake inhibitory potency across cell types (0.8 μM in U937, 25 μM in C6 glioma, 41 μM in RBL-2H3 cells) [1]. This cell-type dependence, which is not observed with less selective inhibitors like AM404 [2], necessitates careful model selection but also provides a unique opportunity to investigate the molecular determinants of endocannabinoid transporter heterogeneity. Researchers can leverage this differential potency to validate the presence and functional contribution of specific transporter subtypes or regulatory mechanisms in their cellular systems of interest.

Structure-Activity Relationship Studies of Arachidonamide-Based Endocannabinoid Transporter Inhibitors

As the most potent endocannabinoid transporter inhibitor within a series of arachidonic acid derivatives (IC50 range 0.8–24 μM for the series) [1], UCM707 serves as a critical benchmark for SAR investigations. Its superior potency compared to linolenamide and oleamide analogs (pI50 4.53 vs. 5.36 and 5.25 for FAAH inhibition, respectively) [2] highlights the essential role of the arachidonoyl side chain for maximal uptake inhibition. Researchers developing novel uptake inhibitors can use UCM707 as a positive control and structural template to evaluate the impact of side-chain modifications on transporter affinity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for UCM707

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.